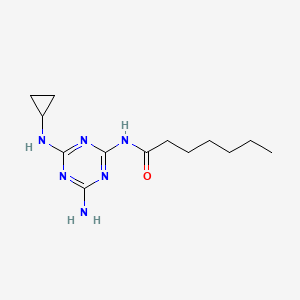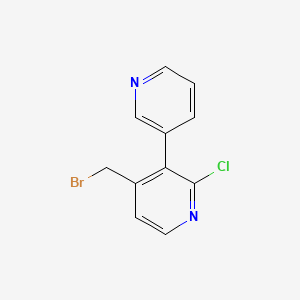
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate is a compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their broad and potent biological activities, including anticonvulsant, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglyoxal hydrate with thiourea in an aqueous solution at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiohydantoin derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been reported to be an efficient method for the preparation of thiohydantoin derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anticonvulsant and in the treatment of various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thioxo group plays a crucial role in its biological activity by forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diphenyl-2-thioxoimidazolidin-4-one: Another thiohydantoin derivative with similar biological activities.
5-Isopropyl-2-thioxoimidazolidin-4-one: Known for its antimicrobial properties.
Uniqueness
5-Phenyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with aromatic amino acids in target proteins, making it a potent inhibitor of certain enzymes.
Propriétés
Formule moléculaire |
C15H21N3O3S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2S)-2-aminohexanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H8N2OS.C6H13NO2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;1-2-3-4-5(7)6(8)9/h1-5,7H,(H2,10,11,12,13);5H,2-4,7H2,1H3,(H,8,9)/t;5-/m.0/s1 |
Clé InChI |
YRABPUNWZFEQAI-ZSCHJXSPSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |
SMILES canonique |
CCCCC(C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


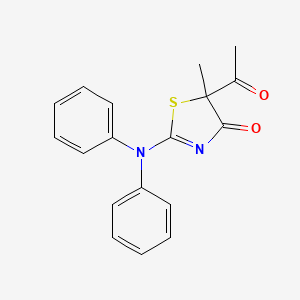

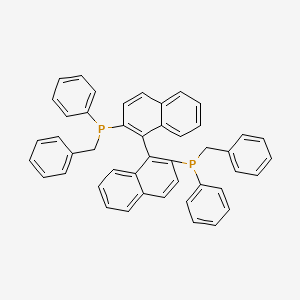
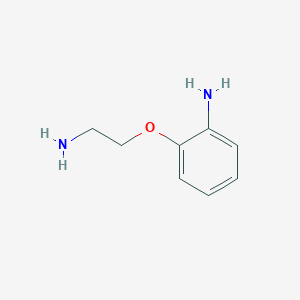
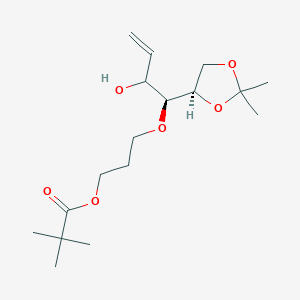
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)
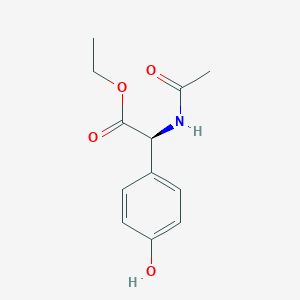

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
